molecular formula C8H14N4O2 B13628942 Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13628942
M. Wt: 198.22 g/mol
InChI Key: VHZBLSOQAKWRDX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Amino Acid Derivative Formation: The triazole ring is then attached to an amino acid derivative through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would typically include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its combination of an amino acid derivative with a triazole ring. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C8H14N4O2/c1-8(9,7(13)14-2)3-4-12-6-10-5-11-12/h5-6H,3-4,9H2,1-2H3

InChI Key

VHZBLSOQAKWRDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC=N1)(C(=O)OC)N

Origin of Product

United States

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